Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, can be achieved through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Industrial production methods often utilize direct methods that make use of phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Chemical Reactions Analysis
Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed under catalytic hydrogenation conditions.
Hydrolysis: Hydrolysis of the compound can lead to the formation of piperidine-containing α-, β-, and γ-aminophosphonic acids.
Scientific Research Applications
Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in bone metabolism and its potential as a bone-targeting agent.
Medicine: It is used in the treatment of osteoporosis and Paget’s disease by inhibiting bone resorption.
Mechanism of Action
Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, exerts its effects by inhibiting farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for the biosynthesis of cholesterol and other isoprenoids . This inhibition prevents the resorption of bone by osteoclasts, thereby reducing bone loss .
Comparison with Similar Compounds
Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, is unique among bisphosphonates due to its high potency and specificity for bone tissue. Similar compounds include:
Alendronic acid: Another bisphosphonate used for osteoporosis treatment.
Ibandronic acid: Known for its use in treating and preventing osteoporosis in postmenopausal women.
Zoledronic acid: Used for treating various bone diseases, including osteoporosis and Paget’s disease.
Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, stands out due to its specific molecular structure, which enhances its binding affinity to bone mineral and its efficacy in inhibiting bone resorption .
Properties
CAS No. |
652989-81-6 |
---|---|
Molecular Formula |
C7H11NO6P2 |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
(2-phosphono-1-pyridin-3-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-2-1-3-8-4-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
UMDOGFHRQCJNDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(CP(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.